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Introduction
D-lactate, a stereoisomer of L-lactate, is a metabolite primarily produced by gut microbiota. In

mammalian cells, it is produced in smaller amounts, mainly through the glyoxalase pathway.[1]

Elevated intracellular levels of D-lactate can be indicative of metabolic dysregulation, bacterial

infection, or specific disease states such as short bowel syndrome and ischemia.[2][3] Accurate

measurement of intracellular D-lactate is crucial for understanding its physiological and

pathological roles.

This document provides a detailed protocol for the quantification of intracellular sodium D-
lactate in cultured cells using a colorimetric enzymatic assay. The principle of this assay is the

specific oxidation of D-lactate by D-lactate dehydrogenase. This reaction reduces a substrate

to produce a colored product, the absorbance of which is directly proportional to the D-lactate

concentration.[3]

Key Quantitative Parameters of Commercial D-
Lactate Assay Kits
The following table summarizes key performance characteristics of commercially available D-

lactate assay kits suitable for intracellular measurements.
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Parameter
Abcam
(ab83429)

Sigma-Aldrich
(MAK058)

Cayman
Chemical
(700520)

BioAssay
Systems
(EUDL-100)

Assay Type Colorimetric Colorimetric Fluorometric Colorimetric

Detection Range 0.01 - 10 mM 0.1 - 10 mM
13 - 90 µM

(human serum)
0.05 - 2 mM

Sample Volume 1 - 50 µL 1 - 50 µL
500 µL (for

deproteination)
20 µL

Incubation Time 30 minutes 30 minutes Not specified 20 minutes

Wavelength 450 nm 450 nm
Ex/Em = 530-

540/585-595 nm
565 nm

Cell Sample

Prep

Homogenize

2x10⁶ cells in

100 µL Assay

Buffer

Homogenize

2x10⁶ cells in

100 µL Assay

Buffer

Not specified for

cells
Cell lysate

Experimental Protocols
Part 1: Intracellular Metabolite Extraction
This part of the protocol focuses on the crucial steps of quenching cellular metabolism and

extracting intracellular D-lactate.[4] Rapidly stopping enzymatic activity is essential for obtaining

an accurate snapshot of the intracellular metabolite pool.[4][5]

Materials:

Phosphate-buffered saline (PBS), ice-cold

Cell scraper

Liquid nitrogen

Extraction Solvent: 80% methanol (HPLC grade), pre-chilled to -80°C
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Microcentrifuge tubes, 1.5 mL

Centrifuge capable of 13,000 x g and 4°C

Procedure:

Cell Culture: Grow adherent cells in culture plates (e.g., 6-well or 10 cm dishes) to the

desired confluency. For suspension cells, grow them in appropriate flasks. It is

recommended to use 1-10 million cells per sample.

Quenching and Harvesting (Adherent Cells):

Aspirate the culture medium.

Quickly wash the cells once with an appropriate volume of ice-cold PBS to remove

extracellular metabolites.

Immediately add liquid nitrogen to the plate to flash-freeze the cells and quench

metabolism.

Place the plate on dry ice. Add 1 mL of pre-chilled 80% methanol to each well.

Use a cell scraper to scrape the cells in the cold methanol.

Transfer the cell suspension to a pre-chilled microcentrifuge tube.

Quenching and Harvesting (Suspension Cells):

Transfer the cell suspension to a centrifuge tube.

Centrifuge at a low speed (e.g., 500 x g) for 5 minutes at 4°C to pellet the cells.

Aspirate the supernatant and quickly wash the cell pellet once with ice-cold PBS.

Flash-freeze the cell pellet in liquid nitrogen.

Add 1 mL of pre-chilled 80% methanol and vortex vigorously to resuspend the pellet.

Lysis and Extraction:
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Incubate the methanolic cell suspension at -80°C for at least 30 minutes to ensure

complete lysis and protein precipitation.

Centrifuge the lysate at 13,000 x g for 10 minutes at 4°C to pellet cell debris and

precipitated proteins.[6]

Sample Collection:

Carefully transfer the supernatant, which contains the intracellular metabolites, to a new

clean microcentrifuge tube.

Dry the extract using a vacuum concentrator (e.g., SpeedVac). Avoid excessive heating.

The dried metabolite extract can be stored at -80°C for later analysis.

Part 2: Colorimetric D-Lactate Assay
This part of the protocol is adapted from commercially available enzymatic assay kits (e.g.,

Abcam ab83429).[3][6]

Materials:

D-Lactate Assay Kit (containing Assay Buffer, Enzyme Mix, Substrate Mix, and D-Lactate

Standard)

96-well clear, flat-bottom plate

Microplate reader capable of measuring absorbance at 450 nm

Deionized water

Pipettes and pipette tips

Procedure:

Reagent Preparation:

Reconstitute the Enzyme Mix and Substrate Mix according to the kit instructions, typically

with the provided Assay Buffer.[3][6] Aliquot and store at -20°C if not used immediately.
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Allow the Assay Buffer to warm to room temperature before use.

Standard Curve Preparation:

Prepare a 1 mM D-Lactate standard solution by diluting the provided 100 mM stock (e.g.,

10 µL of 100 mM D-Lactate Standard + 990 µL of Assay Buffer).[3]

Create a series of standards in the 96-well plate by adding 0, 2, 4, 6, 8, and 10 µL of the 1

mM standard solution to separate wells.

Adjust the volume of each standard well to 50 µL with Assay Buffer. This will result in 0, 2,

4, 6, 8, and 10 nmol of D-Lactate per well.

Sample Preparation:

Reconstitute the dried cell extracts from Part 1 in 50-100 µL of Assay Buffer. The

reconstitution volume may need to be optimized based on the expected D-lactate

concentration.

Add 1-50 µL of the reconstituted sample to the wells of the 96-well plate.

Adjust the final volume in each sample well to 50 µL with Assay Buffer.

Note: To account for potential background from NADH or NADPH in the cell extract, a

sample background control can be prepared by adding the same amount of sample to a

well and adjusting the volume to 50 µL with Assay Buffer, but without adding the Enzyme

Mix in the next step.[3]

Reaction:

Prepare a Reaction Mix for the number of standards and samples to be tested. For each

well, mix:

48 µL Assay Buffer

2 µL D-Lactate Substrate Mix

2 µL D-Lactate Enzyme Mix
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Add 50 µL of the Reaction Mix to each well containing the standards and samples.

For the sample background control wells, add 50 µL of a mix containing 50 µL of Assay

Buffer and 2 µL of Substrate Mix (without the Enzyme Mix).

Incubation and Measurement:

Incubate the plate at room temperature for 30 minutes, protected from light.[6]

Measure the absorbance at 450 nm using a microplate reader.[3]

Data Analysis
Background Subtraction: Subtract the 0 nmol standard (blank) absorbance value from all

standard and sample readings. If a sample background control was used, subtract its

absorbance from the corresponding sample reading.

Standard Curve: Plot the corrected absorbance values for the D-lactate standards against

the amount of D-lactate (in nmol). Generate a linear regression line and determine the

equation of the line (y = mx + c).

Calculate D-Lactate Concentration: Use the standard curve equation to calculate the amount

of D-lactate (La, in nmol) in each sample.

Concentration (nmol/µL or mM) = (La / Sv) * D

La = Amount of D-lactate in the sample well from the standard curve (nmol).

Sv = Sample volume added to the reaction well (µL).

D = Dilution factor of the sample, if any.

Normalization: To account for variations in cell number, the final D-lactate concentration

should be normalized to the cell number or total protein content of the original cell pellet.
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Experimental Workflow for Intracellular D-Lactate Measurement
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Caption: Workflow for intracellular D-lactate measurement.
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Glyoxalase Pathway for D-Lactate Production
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Caption: Simplified diagram of the glyoxalase pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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